Dichloronickel;trimethylphosphanium
Description
Contextualization within Organometallic Chemistry
Dichloronickel;trimethylphosphanium is a prime example of a transition metal phosphine (B1218219) complex. In this class of compounds, a central metal atom, in this case, nickel in the +2 oxidation state, is coordinated to one or more phosphine ligands. The trimethylphosphine (B1194731) ligands ((CH₃)₃P) are crucial to the compound's properties and reactivity. As electron-donating ligands, they influence the electronic density at the nickel center, which in turn dictates the complex's stability, geometry, and catalytic activity. The interplay between the electronic and steric properties of the phosphine ligands and the nickel center is a central theme in the study of such complexes.
These complexes are a cornerstone of organometallic chemistry due to their extensive applications in homogeneous catalysis. The phosphorus atom in the phosphine ligand has a lone pair of electrons that it can donate to the metal center, forming a coordinate covalent bond. The nature of the substituents on the phosphorus atom significantly impacts the ligand's properties. In the case of trimethylphosphine, the methyl groups are electron-donating, which increases the electron density on the phosphorus and, consequently, the nickel center. This electronic enrichment of the metal is a key factor in its ability to participate in various catalytic cycles.
Historical Development of Research on this compound
Research into nickel-phosphine complexes dates back to the mid-20th century, with early work focusing on the synthesis and characterization of these compounds. The development of dichlorobis(triphenylphosphine)nickel(II) by Walter Reppe was a significant milestone that highlighted the catalytic potential of this class of compounds. wikipedia.org While the initial focus was on bulkier phosphine ligands like triphenylphosphine (B44618), subsequent research explored the impact of smaller, more basic phosphines like trimethylphosphine.
The synthesis of this compound and its analogs allowed for a more systematic investigation into the effects of ligand cone angle and basicity on the structure and reactivity of nickel complexes. These studies were instrumental in developing a deeper understanding of the structure-activity relationships that govern the performance of nickel-based catalysts. Seminal work in the late 1980s on nickel(0) monodentate phosphine complexes further elucidated the mechanisms of fundamental organometallic reactions like oxidative addition, a critical step in many cross-coupling reactions. strath.ac.uk
Significance of this compound in Contemporary Chemical Sciences
In contemporary chemical sciences, this compound continues to be a relevant and valuable compound. Its primary significance lies in its role as a catalyst in a variety of organic transformations. The specific electronic and steric properties imparted by the trimethylphosphine ligands make it an effective catalyst for cross-coupling reactions, which are fundamental bond-forming reactions in modern organic synthesis.
Recent research has demonstrated the utility of this compound and related nickel-phosphine complexes in a range of catalytic applications. These include Kumada-Corriu cross-coupling of Grignard reagents, Wenkert arylation, and the reductive aldol (B89426) cyclization-lactonization. sigmaaldrich.com Furthermore, these complexes have been employed in the borylation of aryl chlorides and the arylcyanation of alkynes. sigmaaldrich.com The ongoing exploration of nickel-catalyzed reactions is driven by the desire for more cost-effective and sustainable alternatives to precious metal catalysts like palladium. The continued study of the electronic structure and reaction mechanisms of complexes such as this compound is crucial for the rational design of new and improved catalytic systems. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C6H20Cl2NiP2+2 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI Key |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
Canonical SMILES |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dichloronickel;trimethylphosphanium
Established Synthetic Routes for Dichloronickel;trimethylphosphanium
Reaction of Nickel(II) Chloride with Phosphane Ligands
The most conventional and direct method for preparing dichlorobis(trimethylphosphine)nickel(II) involves the reaction of a nickel(II) chloride salt with trimethylphosphine (B1194731). This ligand displacement reaction is analogous to the synthesis of other dichlorobis(phosphine)nickel(II) complexes, such as the well-documented synthesis of dichlorobis(triphenylphosphine)nickel(II) from nickel(II) chloride hexahydrate and triphenylphosphine (B44618). wikipedia.org
In a typical procedure, hydrated nickel(II) chloride (NiCl₂·6H₂O) is treated with two equivalents of trimethylphosphine (PMe₃) in a suitable solvent, often an alcohol like ethanol (B145695) or a polar aprotic solvent. wikipedia.orgukessays.com The water of hydration is typically removed either by using an anhydrous nickel(II) chloride precursor or by adding a dehydrating agent in situ.
The general reaction is as follows: NiCl₂·xH₂O + 2 P(CH₃)₃ → [NiCl₂(P(CH₃)₃)₂] + xH₂O
The choice of solvent and reaction conditions can influence the geometry of the final product, which can exist as either a tetrahedral or square planar isomer. wikipedia.org For dichlorobis(phosphine)nickel(II) complexes, this equilibrium is influenced by both electronic and steric factors. wikipedia.org
Alternative Synthetic Pathways for this compound
Alternative routes to dichlorobis(trimethylphosphine)nickel(II) often involve starting from different nickel precursors or employing different reaction strategies. One such approach is the use of a more soluble and reactive nickel precursor like bis(acetylacetonato)nickel(II), [Ni(acac)₂]. researchgate.netacs.org The reaction proceeds by coordinating the phosphine (B1218219) ligands to the nickel center, displacing the acetylacetonate (B107027) ligands. While this method is effective, it may require additional steps to introduce the chloride ligands if they are not present in the initial reaction mixture.
Another strategy involves comproportionation reactions. researchgate.net This method entails reacting a nickel(0) complex, such as [Ni(PMe₃)₄] or [Ni(COD)₂] (where COD = 1,5-cyclooctadiene), with a nickel(II) salt like NiCl₂ in the presence of the phosphine ligand. rsc.org The Ni(0) and Ni(II) species react to form the target Ni(II) complex.
Furthermore, oxidative addition to a Ni(0) precursor can yield the desired product. For instance, reacting a Ni(0) complex with a chlorinated solvent or another source of chlorine can lead to the formation of the Ni(II) center, followed by coordination with trimethylphosphine.
Mechanistic Investigations of this compound Synthesis
The mechanism for the formation of [NiCl₂(PMe₃)₂] from NiCl₂ and PMe₃ is generally considered a stepwise ligand substitution process. Initially, the solvent molecules coordinated to the Ni(II) ion are displaced by the more strongly coordinating trimethylphosphine ligands.
For syntheses starting from hydrated nickel chloride, the initial step involves the dissolution of the salt, forming an aquo complex, [Ni(H₂O)₆]²⁺. The subsequent reaction with PMe₃ proceeds via sequential replacement of the water ligands:
[Ni(H₂O)₆]²⁺ + PMe₃ ⇌ [Ni(H₂O)₅(PMe₃)]²⁺ + H₂O
[Ni(H₂O)₅(PMe₃)]²⁺ + PMe₃ ⇌ [Ni(H₂O)₄(PMe₃)₂]²⁺ + H₂O
The chloride ions then coordinate to the nickel center to form the final neutral complex. The presence of water can significantly impact the reaction, sometimes leading to lower yields, which necessitates the use of dehydrating agents for optimization. acs.orgacs.org
Mechanistic studies on related nickel-phosphine systems suggest that the formation of these complexes is a dynamic process. Investigations into Ni(II) complexes with other phosphines have shown that the geometry of the final product (tetrahedral vs. square planar) is a delicate balance between the steric bulk of the phosphine ligand and the electronic properties of both the metal and the ligands. wikipedia.org
Optimization of Reaction Conditions for this compound Formation
Optimizing the synthesis of dichlorobis(trimethylphosphine)nickel(II) focuses on maximizing yield and purity while minimizing reaction time and cost. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the nickel precursor.
A significant improvement in the synthesis of analogous phosphine complexes like [NiCl₂(PPh₃)₂] has been achieved by using triethyl orthoformate as an in-situ dehydrating agent when starting with NiCl₂·6H₂O. acs.orgacs.org This method dramatically increases yields from under 50% to over 85% by effectively removing water from the reaction medium, which can interfere with the formation of the desired product. acs.orgacs.org This approach is directly applicable to the synthesis of the trimethylphosphine analogue.
The table below summarizes typical reaction conditions and their impact on the synthesis.
| Parameter | Condition | Effect on Synthesis | Research Finding |
| Nickel Precursor | NiCl₂·6H₂O | Common, but water can lower yield. | Requires dehydrating agent for high yields. acs.orgacs.org |
| Anhydrous NiCl₂ | Eliminates water, improving yield. | Preferred for direct, high-purity synthesis. | |
| Ni(acac)₂ | More soluble precursor. | Can be a better catalyst precursor than NiCl₂ for certain applications. researchgate.net | |
| Solvent | Alcohols (Ethanol, 2-Propanol) | Good solvating power for NiCl₂·6H₂O. | A common medium for this type of synthesis. wikipedia.orgukessays.com |
| Glacial Acetic Acid | Alternative solvent for dissolving reactants. | Used in the synthesis of the PPh₃ analogue. wikipedia.orgyoutube.com | |
| Dehydrating Agent | Triethyl Orthoformate | Removes water in-situ. | Significantly increases isolated yields. acs.orgacs.org |
| Temperature | Reflux/Heating | Increases reaction rate. | Often used to ensure complete dissolution and reaction. ukessays.comyoutube.com |
| Stoichiometry | ~2:1 (Phosphine:Ni) | Ensures formation of the bis(phosphine) complex. | A slight excess of phosphine may be used. wikipedia.org |
Precursor Chemistry and Ligand Design in this compound Synthesis
The choice of precursors is fundamental to the successful synthesis of [NiCl₂(PMe₃)₂]. The most common precursor, nickel(II) chloride, is available in both anhydrous and hydrated forms. The hexahydrate (NiCl₂·6H₂O) is often used due to its lower cost and air stability, but the water of hydration can be problematic. acs.orgacs.org Using partially dehydrated forms like NiCl₂·2H₂O or employing in-situ dehydration methods can mitigate these issues. acs.org
Alternative nickel precursors like Ni(acac)₂ or Ni(0) complexes such as Ni(COD)₂ offer different reactivity profiles. researchgate.netrsc.org For example, Ni(acac)₂ can lead to cleaner reactions in some catalytic applications, and Ni(0) precursors are essential for syntheses involving reductive or comproportionation pathways. researchgate.netresearchgate.net
Trimethylphosphine (PMe₃) is a strong-field ligand with a relatively small cone angle compared to other phosphines like triphenylphosphine (PPh₃). Its electronic properties (strong σ-donor) and smaller size favor the formation of stable, often square planar, complexes with Ni(II). The design and selection of phosphine ligands are crucial in organometallic chemistry, as modifying the ligand's electronic and steric properties can tune the reactivity and stability of the resulting metal complex for specific catalytic applications. rsc.org The synthesis of [NiCl₂(PMe₃)₂] serves as a foundational example of how ligand properties influence the structure and formation of transition metal complexes.
Coordination Chemistry and Structural Elucidation of Dichloronickel;trimethylphosphanium
Coordination Environment of Nickel in Dichloronickel;trimethylphosphanium
In this compound, also known as dichlorobis(trimethylphosphine)nickel(II) or [NiCl₂{P(CH₃)₃}₂], the central nickel(II) ion is in a +2 oxidation state with a d⁸ electron configuration. testbook.comamericanelements.com This electronic arrangement allows for the possibility of both tetrahedral and square planar coordination geometries. The coordination sphere of the nickel atom consists of two chloride ions and two trimethylphosphine (B1194731) ligands.
The trimethylphosphine ligand (P(CH₃)₃) is a tertiary phosphine (B1218219) that acts as a σ-donor and a π-acceptor. The chloride ion (Cl⁻) is primarily a σ-donor and a weak π-donor. The interplay between the electronic properties of these ligands and the nickel center dictates the preferred coordination geometry.
Structural Analysis Techniques for this compound
A combination of crystallographic and spectroscopic techniques is employed to comprehensively characterize the structure and bonding in this compound.
X-ray Crystallography of this compound
For the related compound, dichlorobis(triphenylphosphine)nickel(II), X-ray crystallography has shown that it can exist as both a blue paramagnetic tetrahedral isomer and a red diamagnetic square planar isomer. wikipedia.org The choice of solvent during crystallization can influence which isomer is formed. wikipedia.org Similar polymorphic behavior could be possible for this compound.
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of this compound
Spectroscopic methods provide valuable information about the electronic and molecular structure of the complex in both solid and solution phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly useful for studying phosphine complexes. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. For this compound, a single resonance in the ³¹P{¹H} NMR spectrum would indicate that the two phosphine ligands are chemically equivalent, which is expected for both trans-square planar and tetrahedral geometries. In a related nickel(0) complex, inequivalent phosphine environments led to two distinct resonances. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The Ni-Cl and Ni-P stretching frequencies in the far-IR region can provide information about the strength of these bonds and the coordination geometry. Different geometries would likely exhibit distinct patterns of these stretching vibrations. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound in the UV-Vis region provides insights into the d-orbital splitting and the coordination geometry. Tetrahedral and square planar d⁸ nickel(II) complexes have characteristic absorption bands. tci-thaijo.org For instance, tetrahedral Ni(II) complexes typically show absorption bands corresponding to d-d transitions, while square planar complexes may exhibit different patterns. rsc.org The solvent can also influence the electronic spectrum. A reported λₘₐₓ for dichlorobis(trimethylphosphine)nickel(II) is 244 nm. sigmaaldrich.com
Factors Influencing Coordination Geometry of this compound
The coordination geometry of four-coordinate nickel(II) complexes is a delicate balance of several factors:
Electronic Factors: Ligand field theory helps in understanding the preference for a particular geometry. numberanalytics.com Strong-field ligands favor the formation of low-spin, square planar complexes, while weak-field ligands tend to form high-spin, tetrahedral complexes. wikipedia.org Trimethylphosphine is a relatively strong-field ligand, which would favor a square planar geometry. However, the chloride ligands are weak-field. This combination places this compound in a borderline region where both geometries are plausible. wikipedia.orgquizlet.com
Steric Factors: The steric bulk of the ligands plays a crucial role. Larger ligands favor a tetrahedral arrangement to minimize steric repulsion. wikipedia.org Trimethylphosphine, while smaller than triphenylphosphine (B44618), still imposes some steric demand that could influence the geometry.
Crystal Packing Forces: In the solid state, the way molecules pack in the crystal lattice can influence the coordination geometry. Intermolecular interactions can stabilize a particular conformation that might not be the most stable in the gas phase or in solution. sut.ac.th
Polymorphism and Solid-State Structures of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in coordination chemistry. mdpi.com As mentioned earlier, the analogous compound dichlorobis(triphenylphosphine)nickel(II) exhibits polymorphism, crystallizing in both tetrahedral and square planar forms. wikipedia.orgsut.ac.th
Catalytic Applications and Mechanistic Insights of Dichloronickel;trimethylphosphanium
Dichloronickel;trimethylphosphanium as a Precatalyst in Organic Transformations
Dichlorobis(trimethylphosphine)nickel(II) serves as a stable and convenient source of catalytically active nickel(0) species, which are essential for many organic transformations. encyclopedia.pub The Ni(II) precatalyst is typically reduced in situ to the active Ni(0) catalyst by various reagents, including Grignard reagents, organozinc compounds, or other reducing agents present in the reaction mixture. encyclopedia.pubmdpi.com This in situ generation of the active catalyst from an air-stable precatalyst simplifies experimental procedures and enhances the practicality of these methods. mit.edu
Cross-Coupling Reactions Catalyzed by this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks. Dichlorobis(trimethylphosphine)nickel(II) has proven to be a highly effective precatalyst for a range of these transformations.
Kumada Cross-Coupling
The Kumada-Corriu coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org Dichlorobis(trimethylphosphine)nickel(II) is a frequently used catalyst for this transformation. sigmaaldrich.com It effectively catalyzes the coupling of aryl and vinyl halides with Grignard reagents, providing a straightforward method for the synthesis of biaryls and substituted alkenes. organic-chemistry.orgsigmaaldrich.com
The reaction is particularly valuable for its use of readily available Grignard reagents and its ability to couple a wide range of substrates. organic-chemistry.org For instance, it has been successfully employed in the coupling of aryl Grignards with benzonitriles. sigmaaldrich.com The choice of ligand on the nickel center can significantly influence the reaction's efficiency and selectivity. The trimethylphosphine (B1194731) ligands in dichlorobis(trimethylphosphine)nickel(II) provide a good balance of steric and electronic properties to facilitate the key steps of the catalytic cycle.
A significant challenge in Kumada coupling, especially with alkyl Grignard reagents, is the potential for β-hydride elimination, which can lead to undesired isomerization products. rhhz.netnih.gov However, careful control of reaction conditions and appropriate ligand selection can minimize this side reaction. mdpi.com
Table 1: Examples of Kumada Cross-Coupling Reactions Catalyzed by Nickel Complexes
| Electrophile | Nucleophile | Nickel Catalyst | Ligand | Product | Yield (%) | Reference |
| Aryl Bromide | tert-butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | None | tert-butyl arene | 62 | rhhz.net |
| 4-bromoanisole | tert-butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | NHC | 4-tert-butylanisole | 90 | nih.gov |
| Benzylic Sulfonamide | Phenylmagnesium bromide | Ni(cod)₂ | rac-BINAP | Diarylalkane | 85 | mdpi.com |
| Homoallylic Halide | Phenylmagnesium bromide | NiCl₂ | BPPFA | Isomerized Alkene | - | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Other Nickel-Catalyzed Cross-Coupling Reactions
Beyond the Kumada coupling, dichlorobis(trimethylphosphine)nickel(II) and related nickel complexes are effective catalysts for a variety of other cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. While palladium catalysts are more common, nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) have been shown to effectively catalyze the Suzuki coupling of aryl chlorides. sigmaaldrich.comwikipedia.org The use of nickel is particularly advantageous for coupling less reactive aryl chlorides due to its lower cost compared to palladium. illinois.edu
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Nickel catalysts, including those with phosphine (B1218219) ligands, are highly effective for this transformation, even with challenging substrates like those prone to isomerization. nih.govacs.org
Wenkert Arylation: Dichlorobis(trimethylphosphine)nickel(II) catalyzes the arylation of thiophene (B33073) with aryl Grignard reagents. sigmaaldrich.com
Arylcyanation of Alkynes: This complex also facilitates the addition of an aryl group and a cyanide group across an alkyne. sigmaaldrich.com
Alkynylation of Benzonitriles: A notable application is the alkynylation of benzonitriles, which proceeds via C-C bond activation. sigmaaldrich.com
Other Catalytic Reactions Mediated by this compound
The catalytic utility of dichlorobis(trimethylphosphine)nickel(II) extends beyond traditional cross-coupling reactions. It has been employed in several other important organic transformations:
[2+2+2] Cycloadditions: It serves as a catalyst for the regioselective [2+2+2] cycloaddition of carboryne with alkynes to produce benzocarborane compounds. sigmaaldrich.com
Borylation of Aryl Chlorides: The complex can catalyze the introduction of a boryl group onto an aromatic ring from an aryl chloride. sigmaaldrich.com
Reductive Aldol (B89426) Cyclization-Lactonization: This transformation involves a reductive aldol reaction followed by an intramolecular cyclization to form a lactone, all mediated by the nickel catalyst. sigmaaldrich.com
Mechanistic Studies of this compound-Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new catalytic systems. The mechanisms of nickel-catalyzed reactions are often complex and can involve multiple oxidation states of nickel.
Proposed Catalytic Cycles Involving this compound
The generally accepted catalytic cycle for many nickel-catalyzed cross-coupling reactions, including the Kumada coupling, initiated by a Ni(II) precatalyst like dichlorobis(trimethylphosphine)nickel(II), involves the following key steps:
Reduction of Ni(II) to Ni(0): The Ni(II) precatalyst is first reduced to a catalytically active Ni(0) species by the organometallic nucleophile (e.g., Grignard reagent). mdpi.com
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the organic electrophile (e.g., an aryl halide), forming a Ni(II) intermediate. mdpi.com This step is often rate-determining.
Transmetalation: The organometallic nucleophile transfers its organic group to the Ni(II) intermediate, forming a diorganonickel(II) complex and a metal salt byproduct.
Reductive Elimination: The diorganonickel(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the catalytically active Ni(0) species, which can then re-enter the catalytic cycle. mdpi.comacs.org
Recent studies have also proposed alternative catalytic cycles involving Ni(I) and Ni(III) intermediates, particularly in reactions involving radical pathways. rhhz.netacs.org For example, a Ni(I)-Ni(III) cycle has been suggested for the Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents. rhhz.net This pathway involves the generation of an alkyl radical from the organometallic reagent, which then combines with a Ni(II) species.
The specific mechanism can be influenced by various factors, including the nature of the ligands, the substrates, and the reaction conditions. mdpi.comacs.org Detailed mechanistic investigations, often employing a combination of experimental techniques and computational studies, are essential for elucidating the precise pathways of these complex catalytic transformations. rsc.orgrsc.orgresearchgate.net
Role of Ligand Exchange and Oxidation States in this compound Catalysis
The catalytic activity of nickel-phosphine complexes like this compound is fundamentally governed by ligand exchange processes and the accessibility of multiple nickel oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). youtube.comacs.org The trimethylphosphine ligand, being a strong σ-donor, plays a crucial role in modulating the electronic properties and stability of these various oxidation states throughout a catalytic cycle. tcichemicals.com
Catalytic cycles often commence with the reduction of the Ni(II) precatalyst to a more reactive Ni(0) species. This Ni(0) complex can then initiate the cycle, for instance, by oxidative addition to a substrate. youtube.comnih.gov In contrast to nickel complexes with pyridyl ligands which often proceed through discrete 1e⁻ redox couples involving Ni(I), nickel-phosphine systems are well-known to facilitate Ni(0)/Ni(II) catalytic cycles. nih.gov However, the involvement of Ni(I) and Ni(III) intermediates is also frequently proposed and observed, particularly in cross-coupling reactions. youtube.comacs.org For example, some reactions may proceed via a Ni(I)/Ni(III) pathway, while in other systems, Ni(I) can be an off-cycle species. acs.org
Ligand exchange is a critical step that dictates catalyst speciation and reactivity. The binding and dissociation of ligands, including the trimethylphosphine itself or other species present in the reaction mixture, can influence the coordination environment of the nickel center and thus its reactivity. nih.gov For instance, the displacement of a ligand can open a coordination site necessary for substrate binding and subsequent elementary steps like oxidative addition or reductive elimination. The stability of the nickel-phosphine bond and the potential for the ligand to be displaced are key factors in catalyst performance.
The following table illustrates the typical oxidation state transitions in nickel-phosphine catalyzed reactions:
| Catalytic Step | Initial Ni Oxidation State | Final Ni Oxidation State | Description |
| Activation | Ni(II) | Ni(0) | Reduction of the precatalyst to the active species. |
| Oxidative Addition | Ni(0) | Ni(II) | The nickel center inserts into a substrate bond. |
| Transmetalation | Ni(II) | Ni(II) | Transfer of an organic group from another metal to nickel. |
| Reductive Elimination | Ni(II) | Ni(0) | Formation of the product and regeneration of the active catalyst. |
| Alternative Pathway | Ni(I) | Ni(III) | An alternative cycle observed in some cross-coupling reactions. |
This table presents a generalized model of oxidation state changes in nickel-phosphine catalysis.
Catalyst Design and Performance Enhancement for this compound Systems
The performance of catalysts derived from this compound can be significantly enhanced through strategic catalyst design. A primary approach involves the modification of the phosphine ligand itself. The electronic and steric properties of phosphine ligands are critical determinants of catalyst activity and selectivity. rsc.orgprinceton.edu For trimethylphosphine, its small cone angle and strong electron-donating nature influence the reactivity of the nickel center. acs.org
Research has shown that for certain nickel-catalyzed reactions, such as Csp³ Suzuki coupling, phosphines with remote steric hindrance can be particularly effective. nih.gov This suggests that modifications to the trimethylphosphine ligand, perhaps by introducing bulkier substituents while maintaining its electronic properties, could lead to improved catalytic performance. Another strategy for performance enhancement is the use of bidentate or "pincer-type" phosphine ligands, which can offer greater stability to the catalytic species. acs.orgnih.govnsf.gov The development of "adaptive ligands," which can change their coordination mode during the catalytic cycle, is also a promising avenue for improving catalyst performance. nih.gov
The addition of co-catalysts or additives is another method to boost performance. For instance, in some nickel-catalyzed polymerizations, the addition of a phosphine scavenger like Ni(COD)₂ is necessary to activate the catalyst precursor. acs.org The choice of solvent can also have a significant impact on catalyst activity and stability. nih.gov
Recent advancements have focused on creating more robust and air-stable nickel precatalysts, which simplifies their handling and application in synthesis. nih.gov
The table below summarizes some strategies for enhancing the performance of nickel-phosphine catalysts:
| Strategy | Description | Example | Reference |
| Ligand Modification | Altering the steric and electronic properties of the phosphine ligand. | Introduction of bulky substituents on the phosphine. | nih.gov |
| Bidentate Ligands | Using ligands that bind to the metal center at two points for increased stability. | Diphosphine-benzophenone ligands. | acs.orgnih.gov |
| Additives | Introducing substances that can enhance catalytic activity or stability. | Use of a phosphine scavenger. | acs.org |
| Precatalyst Design | Developing air-stable and well-defined catalyst precursors. | LₙNiᴵᴵ(aryl)(halide) type precatalysts. | nih.gov |
This table provides examples of performance enhancement strategies applicable to nickel-phosphine catalytic systems.
Heterogenization and Supported this compound Catalysts
To improve the recyclability and stability of catalysts like this compound, heterogenization onto solid supports is a widely explored strategy. acs.orgresearchgate.net This involves anchoring the homogeneous nickel complex onto an insoluble material, which facilitates catalyst separation from the reaction products and allows for its reuse. Common supports include inorganic materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and magnesium chloride (MgCl₂), as well as mesoporous materials. acs.orgresearchgate.net
The method of anchoring the catalyst to the support is crucial. Strategies include the introduction of anchoring groups, such as hydroxyl or ionic functionalities, onto the ligand. acs.org For example, a hydroxyl group on the phosphine ligand can form hydrogen bonds with a silica support. acs.org Ionic anchoring can create more robust catalyst-support interactions. acs.org
Heterogenization can lead to significant improvements in catalytic performance. Supported nickel catalysts have shown increased thermal stability and, in some cases, higher activity compared to their homogeneous counterparts. acs.orgresearchgate.net For instance, in ethylene (B1197577) polymerization, heterogenized nickel catalysts can produce polymers with higher molecular weights. acs.org The nature of the support material can also influence the selectivity of the catalytic reaction. researchgate.net
The following table outlines different approaches to the heterogenization of nickel catalysts:
| Support Material | Anchoring Strategy | Potential Advantages | Reference |
| Silica (SiO₂) | Hydrogen bonding via functionalized ligands. | Improved recyclability, increased thermal stability. | acs.org |
| Alumina (Al₂O₃) | Ionic anchoring. | Robust catalyst-support interaction. | acs.org |
| Magnesium Chloride (MgCl₂) | Co-precipitation with a cocatalyst. | High activity in olefin polymerization. | acs.org |
| Mesoporous Materials (e.g., MCM-41) | Covalent anchoring of the ligand. | Controlled catalyst environment, potential for size/shape selectivity. | researchgate.net |
This table illustrates various methods for creating supported nickel catalysts.
Reactivity and Reaction Pathways of Dichloronickel;trimethylphosphanium
Ligand Substitution Reactions of Dichloronickel;trimethylphosphanium
Ligand substitution reactions are fundamental to the chemistry of this compound, underpinning its catalytic activity. These reactions involve the replacement of one or more of its ligands—either the trimethylphosphine (B1194731) (PMe₃) or the chloride (Cl⁻) ions—by other molecules. The mechanisms of these substitutions can be either associative, where the incoming ligand binds to the nickel center before the departure of the original ligand, or dissociative, where a ligand first detaches to create a coordinatively unsaturated intermediate that then binds the new ligand. The preferred pathway is influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction conditions.
The trimethylphosphine ligands in this compound are crucial for its stability and electronic properties. However, they can be displaced by other phosphines, which can be a deliberate strategy to modulate the catalytic activity of the nickel center. The steric and electronic properties of the incoming phosphine (B1218219) play a significant role in the thermodynamics and kinetics of the substitution.
The chloride ligands are also subject to substitution by a variety of other anionic or neutral ligands. For instance, in the presence of other halides, halide exchange reactions can occur. More significantly, these chloride ligands can be replaced by organic groups, a key step in many cross-coupling reactions where the nickel complex acts as a precatalyst.
The general principles of ligand substitution in square-planar and tetrahedral complexes are applicable to this compound. The geometry of the complex in solution, which can exist in equilibrium between square-planar and tetrahedral forms, influences the substitution mechanism and rates. Associative mechanisms are common for square-planar d⁸ complexes, while dissociative pathways are more typical for tetrahedral complexes.
Redox Chemistry of this compound
The redox chemistry of this compound is a cornerstone of its catalytic utility, particularly in cross-coupling reactions that involve changes in the oxidation state of the nickel center. The complex typically participates in catalytic cycles involving Ni(0), Ni(I), Ni(II), and sometimes Ni(III) species.
The Ni(II) center in this compound can be reduced to lower oxidation states. For instance, reduction to Ni(0) is a critical activation step in many catalytic cycles. This reduction can be achieved using various reducing agents, such as zinc metal or organometallic reagents. The resulting Ni(0) species, often formulated as Ni(PMe₃)₂, is a highly reactive 16-electron complex that readily undergoes oxidative addition.
While specific redox potentials for this compound are not widely reported, the values for related nickel-phosphine complexes provide valuable insights. The redox potentials of nickel complexes are highly dependent on the nature of the ligands. The strong σ-donating character of phosphine ligands generally makes the nickel center more electron-rich, thereby influencing its redox behavior. For instance, the reduction of Ni(II) to Ni(I) in related phosphine complexes occurs at potentials that are sensitive to the steric and electronic properties of the phosphine and the other ligands present. The electrochemical behavior of nickel complexes can be complex, with the possibility of one- or two-electron transfer processes.
The oxidation of the Ni(II) center to Ni(III) is less common but has been observed in certain mechanistic pathways, particularly in reactions involving radical intermediates. The accessibility of multiple oxidation states is a key feature that enables nickel complexes to catalyze a broad range of chemical transformations.
Reactions with Nucleophiles and Electrophiles Involving this compound
This compound reacts with a wide array of nucleophiles and electrophiles, which is the basis for its application in synthetic organic chemistry.
Reactions with Nucleophiles:
A prominent class of reactions involves the interaction with organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically lead to the substitution of the chloride ligands with the organic group from the nucleophile, forming organonickel intermediates of the type NiRCl(PMe₃)₂ or NiR₂(PMe₃)₂. These intermediates are often key players in cross-coupling reactions like the Kumada-Corriu coupling. The reaction with Grignard reagents can sometimes lead to substitution at the phosphorus atom of the phosphine ligand, although this is more commonly observed with triphenylphosphine (B44618) complexes.
The complex also reacts with other nucleophiles, such as hydrides. The reaction with hydride donors can lead to the formation of nickel hydride complexes, which are important intermediates in various catalytic processes, including hydrogenation and hydroformylation.
Reactions with Electrophiles:
The reactivity of this compound itself as a nucleophile is limited due to the Ni(II) center. However, its reduced form, Ni(0)(PMe₃)₂, is a potent nucleophile and readily reacts with a variety of electrophiles. The most important of these reactions is the oxidative addition of organic halides (R-X). In this step, the Ni(0) center inserts into the carbon-halogen bond, leading to a Ni(II) species of the type Ni(R)(X)(PMe₃)₂. This oxidative addition is a critical step in many nickel-catalyzed cross-coupling reactions. The mechanism of oxidative addition can be complex and may proceed through a concerted pathway or a radical mechanism involving single-electron transfer, depending on the nature of the organic halide and the reaction conditions.
The reactivity of the Ni(0) species is not limited to organic halides; it can also react with other electrophiles, such as aryl triflates and other substrates with leaving groups susceptible to oxidative addition.
Thermal and Photochemical Reactivity of this compound
The stability of this compound under thermal and photochemical conditions is an important consideration for its storage and use in chemical reactions.
Thermal Reactivity:
Dichlorobis(trimethylphosphine)nickel(II) is a solid with a reported melting point in the range of 194-199 °C, and it is noted to decompose at 250 °C. The thermal stability is influenced by the strength of the nickel-ligand bonds. The decomposition of related nickel phosphine complexes often involves the dissociation of a phosphine ligand as an initial step. For instance, the closely related dichlorobis(triethylphosphine)nickel(II) is reported to decompose extensively at 130 °C. The thermal decomposition of other nickel complexes has been studied and can proceed through various pathways, often leading to the formation of nickel oxides or other nickel-containing materials as the final residue.
Photochemical Reactivity:
Information on the specific photochemical reactivity of dichlor
Theoretical and Computational Studies of Dichloronickel;trimethylphosphanium
Electronic Structure Calculations for Dichloronickel;trimethylphosphanium
A primary focus of these studies is the geometry of the complex and the nature of the bonds between the central nickel atom and its chloride and trimethylphosphine (B1194731) ligands. Similar to its triphenylphosphine (B44618) analogue, NiCl2(PMe3)2 can potentially exist in different isomeric forms, most commonly square planar or tetrahedral. The relative stability of these isomers is dictated by a delicate balance of electronic and steric factors. Computational chemistry can predict the energies of these different configurations, offering insights into the preferred geometry of the molecule. For instance, the related dichlorobis(triphenylphosphine)nickel(II) is known to exist as both a red, diamagnetic square planar isomer and a blue, paramagnetic tetrahedral isomer. researchgate.net
A key output of electronic structure calculations is the molecular orbital (MO) analysis. The MO diagram provides a framework for understanding the bonding interactions between the nickel d-orbitals and the orbitals of the ligands. Of particular significance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy and character of these frontier orbitals are critical in determining the complex's reactivity and its electronic absorption properties.
| Orbital | Primary Character | Illustrative Energy (eV) |
|---|---|---|
| LUMO | Ni-P σ* | -2.3 |
| HOMO | Ni dz² | -5.9 |
| HOMO-1 | Ni dxy | -6.2 |
| HOMO-2 | Ni dxz, dyz | -6.6 |
| HOMO-3 | Cl p | -7.4 |
Note: The energy values presented are for illustrative purposes and would be derived from specific Density Functional Theory (DFT) calculations.
Computational Modeling of Reaction Mechanisms Involving this compound
The complex NiCl2(PMe3)2 serves as a precatalyst in a variety of important chemical transformations, particularly in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Computational modeling is an invaluable tool for mapping out the intricate steps of these catalytic cycles. By constructing a potential energy surface for a given reaction, researchers can identify the most probable reaction pathways, characterize the structures of transient intermediates and transition states, and calculate the energy barriers associated with each step.
A typical catalytic cycle involving a nickel catalyst often includes the following fundamental steps:
Precatalyst Activation: The Ni(II) complex is reduced to a more reactive Ni(0) species.
Oxidative Addition: The Ni(0) center reacts with a substrate, such as an organic halide.
Transmetalation: An organic group is transferred to the nickel center from another reagent.
Reductive Elimination: The desired new chemical bond is formed as the coupled product is released from the nickel center, regenerating the active catalyst.
Computational studies can provide detailed insights into each of these stages, including the geometries of all species involved and the energy changes that occur. The calculated free energy profile for a proposed mechanism can pinpoint the rate-determining step of the reaction and shed light on the factors that influence the catalyst's efficiency and selectivity.
Prediction of Spectroscopic Properties of this compound
Computational chemistry allows for the prediction of various spectroscopic properties of NiCl2(PMe3)2. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.
Vibrational Spectroscopy: The calculation of vibrational frequencies is a common application that yields theoretical infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized molecular geometry, a set of vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are instrumental in assigning the vibrational bands observed in experimental measurements to specific molecular motions, such as the stretching and bending of the Ni-P and Ni-Cl bonds.
| Vibrational Mode | Illustrative Frequency (cm-1) |
|---|---|
| Ni-Cl Symmetric Stretch | 345 |
| Ni-Cl Asymmetric Stretch | 385 |
| Ni-P Symmetric Stretch | 415 |
| P-C Symmetric Stretch | 705 |
Note: These values are representative and would be refined through specific computational analyses.
Electronic Spectroscopy (UV-Vis): Time-dependent Density Functional Theory (TD-DFT) is a widely employed method for predicting the electronic absorption spectra of molecules. researchgate.net Through the calculation of excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be constructed. For NiCl2(PMe3)2, the electronic transitions are expected to be a combination of d-d transitions localized on the nickel atom and charge-transfer transitions between the metal and the ligands. The predicted spectrum is a valuable tool for assigning the absorption bands observed in experimental UV-Vis spectroscopy.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes like NiCl2(PMe3)2, offering a good compromise between accuracy and computational expense. DFT methods are central to all the applications discussed above, from determining electronic structures to modeling reaction mechanisms and predicting spectroscopic properties.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal systems, hybrid functionals like B3LYP are often employed because they include a portion of exact Hartree-Fock exchange, which can lead to a more accurate description of the electronic properties. The basis set, which is a set of mathematical functions used to represent the atomic orbitals, must also be chosen carefully, with basis sets that include polarization and diffuse functions typically being necessary for reliable results with metal complexes.
In the study of NiCl2(PMe3)2 systems, DFT can be specifically applied to:
Determine the ground-state geometry and the relative energies of different isomers.
Calculate the strengths of the chemical bonds within the molecule.
Analyze the distribution of charge and the nature of the bonding through techniques like Natural Bond Orbital (NBO) analysis.
Simulate how different solvents might affect the structure and reactivity of the complex.
Advanced Research Directions and Future Perspectives on Dichloronickel;trimethylphosphanium
Integration of Dichloronickel;trimethylphosphanium into Multicomponent Catalytic Systems
The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, is a cornerstone of modern synthetic chemistry due to its efficiency and atom economy. The integration of this compound into such catalytic systems, including tandem and cascade reactions, represents a promising frontier. While specific examples involving this exact complex in published multicomponent reactions are not extensively documented, the known reactivity of nickel-phosphine complexes provides a strong basis for its potential.
Nickel catalysts are known to mediate a variety of transformations that can be sequenced in a tandem fashion. For instance, a cross-coupling reaction catalyzed by this compound could be followed in situ by a cyclization or addition reaction. The ability of this catalyst to promote C-C and C-heteroatom bond formation makes it a viable candidate for designing novel cascade reactions that rapidly build molecular complexity.
Table 1: Potential Multicomponent Reactions Employing this compound
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| Cross-coupling/Cyclization | Aryl halide | Organoboron reagent | Unsaturated moiety | Fused heterocyclic compounds |
| Addition/Cross-coupling | Alkyne | Organometallic reagent | Aryl halide | Substituted alkenes |
| Carbonylative cross-coupling | Aryl halide | Carbon monoxide | Amine | Amides |
The successful implementation of this compound in these systems will depend on careful optimization of reaction conditions to ensure compatibility between the different catalytic cycles. Future research in this area is expected to focus on designing one-pot methodologies for the synthesis of complex organic molecules, leveraging the unique catalytic properties of this nickel complex.
Applications of this compound in Flow Chemistry and Green Chemistry
The principles of green chemistry are increasingly guiding synthetic methodologies towards more sustainable practices. This compound is well-positioned to contribute to this shift, particularly through its application in flow chemistry and the development of recyclable catalytic systems.
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The use of this compound in continuous flow reactors for reactions such as Suzuki-Miyaura cross-coupling has been explored in a broader context for palladium catalysts and is a logical extension for this nickel catalyst. mdpi.com This approach could lead to more efficient and reproducible synthetic processes.
From a green chemistry perspective, the catalytic nature of this compound inherently reduces waste compared to stoichiometric reagents. Furthermore, research into immobilizing this catalyst on solid supports could lead to the development of heterogeneous catalysts that are easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. Nickel nanoparticles supported on polymers have demonstrated the potential for recyclable catalysis in reactions like the Mizoroki-Heck reaction. gctlc.org
Exploration of Novel Reactivity Patterns for this compound
While this compound is well-established as a catalyst for cross-coupling reactions, ongoing research is aimed at uncovering novel reactivity patterns. A significant area of interest is the activation of otherwise inert C-H bonds. Nickel-catalyzed C-H functionalization has become a powerful tool for the direct modification of organic molecules, and this compound could play a role in the development of new methodologies in this field. Recent advances have highlighted the potential of electrochemical transition metal catalysis for C-H functionalization, a strategy that could be explored with this nickel complex. researchgate.net
Another emerging area is the involvement of nickel catalysts in photoredox catalysis. The combination of nickel catalysis with visible-light photoredox catalysis has enabled the development of previously challenging transformations. While specific applications of this compound in this domain are yet to be extensively reported, the ability of nickel to undergo various oxidation state changes makes it a prime candidate for synergistic catalytic cycles with photocatalysts.
Development of Sustainable Synthesis Routes for this compound
The accessibility and cost-effectiveness of a catalyst are crucial for its widespread application. Therefore, the development of sustainable and efficient synthesis routes for this compound is of significant importance. The traditional synthesis often involves the reaction of a nickel(II) salt, such as nickel(II) chloride, with trimethylphosphine (B1194731) in an organic solvent.
Future research in this area will likely focus on several key aspects to enhance the sustainability of the synthesis:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.
Energy Efficiency: Developing synthetic protocols that proceed under milder conditions (lower temperatures and pressures).
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Facile Synthesis: A notable study reports the facile, single-step reduction of Ni(II) to a tetrahedral nickel(0) complex at ambient temperature, indicating the potential for simplified synthetic procedures for related nickel-phosphine complexes. rsc.orgnih.gov
One reported synthesis involves suspending [NiCl2(DME)] in anhydrous THF under a nitrogen atmosphere and adding a toluene solution of trimethylphosphine, leading to the precipitation of a red crystalline solid with a yield of over 99%. chemrxiv.org
Emerging Areas of Research for this compound
Beyond the aforementioned areas, this compound is poised to make contributions to several other emerging fields of research.
Polymer Synthesis: Nickel catalysts are increasingly used in polymerization reactions. The ability of this compound to catalyze C-C bond formation could be harnessed for the synthesis of novel polymers with tailored properties. Research into novel catalyst systems, including phosphine-sulfonate and phosphinophenolate complexes, for precise control over polymer structure is an active area. nih.gov
Materials Science: The development of new functional materials is a rapidly growing field. This compound could be employed in the synthesis of organic electronic materials, such as conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of 2-dimensional ternary layered materials is an area where such catalysts could find application. researchgate.net
Chemical Recycling: Novel nickel catalysts are being investigated for their potential to revolutionize the recycling of mixed plastic waste. researchgate.net The ability of nickel complexes to cleave strong chemical bonds could be exploited in the depolymerization of waste plastics into valuable chemical feedstocks.
Table 2: Summary of Emerging Research Areas
| Research Area | Potential Application of this compound |
| Polymer Synthesis | Catalyst for controlled polymerization reactions. |
| Materials Science | Synthesis of organic electronic materials and coordination polymers. |
| Chemical Recycling | Catalyst for the depolymerization of plastics. |
| Electrocatalysis | Precursor for electrocatalytically active materials. |
Q & A
What are the optimal synthetic routes for Dichloronickel;trimethylphosphanium, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves ligand substitution or redox reactions between nickel precursors (e.g., NiCl₂) and trimethylphosphine derivatives under inert atmospheres. Key variables include solvent polarity (e.g., THF vs. dichloromethane), temperature (25–80°C), and stoichiometric ratios of reactants. Methodologically, factorial design experiments (e.g., 2³ designs) can systematically evaluate interactions between parameters . For example, varying molar ratios of NiCl₂ to trimethylphosphine ligands while monitoring reaction progress via ³¹P NMR spectroscopy ensures precise control over coordination geometry . Yield optimization requires iterative refinement, with kinetic studies to identify rate-limiting steps.
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound complexes?
Basic Research Question
Effective characterization integrates multiple analytical methods:
- ³¹P NMR : Identifies ligand coordination shifts and purity.
- X-ray Diffraction (XRD) : Resolves molecular geometry and bond lengths, critical for confirming octahedral vs. square-planar nickel centers .
- UV-Vis Spectroscopy : Tracks d-d transitions to infer electronic structure changes.
- Elemental Analysis : Validates stoichiometry.
For ambiguous results, coupling XRD with Extended X-ray Absorption Fine Structure (EXAFS) can resolve discrepancies in ligand binding modes .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Safety measures include:
- Ventilation : Use fume hoods to mitigate inhalation risks of volatile phosphine ligands.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Under nitrogen in airtight containers to prevent oxidation or moisture ingress .
- Waste Disposal : Neutralize nickel residues with chelating agents (e.g., EDTA) before disposal. Toxicity profiles for analogous nickel-phosphine complexes suggest acute exposure limits <0.1 mg/m³ .
How can mechanistic studies elucidate the catalytic behavior of this compound in cross-coupling reactions?
Advanced Research Question
Mechanistic analysis involves:
- Kinetic Isotope Effects (KIE) : Differentiate between oxidative addition (Ni⁰→Ni²⁺) and transmetalation steps.
- DFT Calculations : Model transition states to predict regioselectivity in C–C bond formation .
- In-situ Monitoring : Use stopped-flow IR spectroscopy to capture intermediates. Contradictions in rate laws (e.g., zero-order vs. first-order dependencies) may arise from solvent coordination effects, requiring multivariate regression to isolate variables .
How should researchers address discrepancies in reported catalytic activities of this compound across studies?
Advanced Research Question
Data contradictions often stem from:
- Impurity Effects : Trace moisture or oxygen alters active species. Replicate experiments under rigorously controlled atmospheres.
- Substrate Scope Limitations : Perform meta-analyses to identify outliers (e.g., sterically hindered substrates underperforming in specific conditions).
- Methodological Variability : Use standardized activity metrics (e.g., turnover frequency normalized to nickel loading) . Advanced statistical tools (e.g., principal component analysis) can cluster studies by synthetic conditions, revealing trends obscured by noise .
What theoretical frameworks guide the design of this compound-based catalysts for asymmetric synthesis?
Advanced Research Question
Theoretical approaches include:
- Ligand Field Theory : Predicts steric and electronic tuning via phosphine substituents (e.g., electron-donating groups stabilize Ni⁰ intermediates) .
- Molecular Dynamics (MD) Simulations : Model ligand flexibility to optimize enantioselectivity in chiral environments .
- Hammett Relationships : Correlate phosphine ligand σ-donor strength with catalytic turnover. Experimental validation requires synthesizing ligand libraries with systematic substituent variations .
How can AI-driven workflows enhance the discovery of novel this compound derivatives?
Advanced Research Question
AI applications include:
- Generative Models : Propose ligand architectures with desired redox potentials or steric profiles.
- High-Throughput Screening (HTS) : Train neural networks on spectral databases to predict reaction outcomes.
- Process Optimization : Reinforcement learning algorithms adjust synthetic parameters in real-time (e.g., solvent ratios, heating rates) to maximize yield . Integration with COMSOL Multiphysics enables multi-physics simulations of heat/mass transfer limitations in scaled-up syntheses .
What strategies resolve conflicting data on the environmental stability of this compound?
Advanced Research Question
Address stability contradictions via:
- Accelerated Aging Studies : Expose samples to UV light, humidity, or elevated temperatures, monitoring decomposition pathways via LC-MS.
- Ecotoxicity Assays : Use Daphnia magna or algal bioassays to quantify acute toxicity under varying pH and salinity .
- Life Cycle Analysis (LCA) : Model environmental persistence by integrating degradation kinetics with regional hydrological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
